molecular formula C14H28O6 B609267 m-PEG4-t-butyl ester CAS No. 883554-11-8

m-PEG4-t-butyl ester

Cat. No.: B609267
CAS No.: 883554-11-8
M. Wt: 292.37
InChI Key: JUINYDFUOXIVCX-UHFFFAOYSA-N
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Description

m-PEG4-t-butyl ester: is a polyethylene glycol (PEG) derivative that contains a t-butyl ester group. This compound is known for its hydrophilic PEG spacer, which increases its solubility in aqueous media. The t-butyl ester group can be deprotected under acidic conditions to form a free acid, which can then conjugate with amine-containing molecules .

Mechanism of Action

Target of Action

m-PEG4-t-butyl ester, also known as tert-Butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate, is primarily used as a PEG linker . The primary targets of this compound are other molecules to which it is intended to link. The role of this compound is to facilitate the connection between different molecules, enhancing their properties or creating new functionalities.

Mode of Action

The compound contains a t-butyl ester group, which is a carboxyl group protected by a tert-butyl group . This t-butyl protected carboxyl group can be deprotected under acidic conditions . This allows the compound to bind to other molecules through the exposed carboxyl group, creating a stable linkage.

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the molecules it is linked to. The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could enhance its distribution and excretion in the body. The t-butyl protected carboxyl group can be deprotected under acidic conditions , potentially affecting its metabolism.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group can be deprotected under acidic conditions , so the compound’s action could be affected by the acidity of its environment. Additionally, the hydrophilic PEG spacer increases the compound’s solubility in aqueous media , so the presence of water could also influence its action.

Biochemical Analysis

Biochemical Properties

The “m-PEG4-t-butyl ester” is a PEG linker containing a t-butyl ester . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media . This compound is used in proteomics research . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Molecular Mechanism

It is known that the t-butyl protected carboxyl group can be deprotected under acidic conditions . How it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clearly documented in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG4-t-butyl ester typically involves the reaction of methoxy polyethylene glycol (m-PEG) with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk quantities and stored under specific conditions to maintain its stability.

Properties

IUPAC Name

tert-butyl 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O6/c1-14(2,3)20-13(15)5-6-17-9-10-19-12-11-18-8-7-16-4/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUINYDFUOXIVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triethyleneglycol monomethyl ether (50 g, 304.5 mmol) was taken in tert-butyl acrylate (35.1 g, 274 mmol) and the mixture was stirred for 10 minutes. Sodium methoxide (1.97 g, 36.5 mmol) was added and stirred at ambient temperature for 8-10 hours. The reaction completion was checked by thin layer chromatography (TLC). The reaction mixture was diluted with ethyl acetate (200 mL) and the organic layer was washed with water, saturated brine solution and dried over sodium sulphate. The solvent was evaporated under reduced pressure to obtain tert-butyl 2,5,8,11-tetraoxatetradecan-14-oate (67 g, 75.3%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step Two
Name
Sodium methoxide
Quantity
1.97 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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